methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative with multiple functional groups:
- Position 1: A 2-ethoxy-2-oxoethyl group, introducing an ester moiety that may enhance lipophilicity and metabolic stability.
- Position 6: A 4-fluorophenyl substituent, which can enhance binding via π-π interactions and modulate electronic properties.
The 4-fluorophenyl group likely originates from a fluorinated aldehyde precursor.
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-4-27-16(24)10-23-18-17(11(2)22-23)14(19(25)26-3)9-15(21-18)12-5-7-13(20)8-6-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKLAGTUNVPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Pyrazole Ring Construction
The pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example:
Pyridine Ring Annulation
The pyridine ring is formed via cyclization with a fluorophenyl-containing precursor:
- Condensation with 4-Fluorophenylglyoxal : Reacting the pyrazole intermediate with 4-fluorophenylglyoxal and methyl propiolate under acidic conditions facilitates [3+3] cyclization, forming the pyrazolo[3,4-b]pyridine core.
- Mechanistic Insight : The reaction proceeds through Knoevenagel adduct formation, Michael addition, and intramolecular cyclization, with tetrapropylammonium bromide (TPAB) enhancing yield (85–92%).
One-Pot Three-Component Synthesis
Reaction Components and Conditions
A streamlined approach combines:
- Arylglyoxal : 4-Fluorophenylglyoxal (1 mmol)
- Pyrazole Derivative : 3-Methyl-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-amine (1 mmol)
- Electrophilic Carbonyl Source : Methyl propiolate (1 mmol)
Conditions : TPAB (20 mol%) in water/acetone (1:2) at 80°C for 4–6 hours.
Advantages and Limitations
- Yield : 88–94%
- Benefits : Atom economy, reduced purification steps.
- Drawbacks : Sensitivity to substituent steric effects; fluorophenyl groups may require adjusted stoichiometry.
Ionic Liquid-Mediated Synthesis
Role of Ionic Liquids
Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) act as dual solvents and catalysts:
Comparative Efficiency
| Parameter | [bmIm]OH Method | Conventional Solvent Method |
|---|---|---|
| Reaction Time | 4 hours | 8–12 hours |
| Yield | 89–91% | 75–82% |
| Purification | Simple filtration | Column chromatography |
Microwave-Assisted Optimization
Accelerated Cyclization
Microwave irradiation (150 W, 120°C) reduces reaction time from hours to minutes:
Energy Efficiency
Microwave methods lower energy consumption by 60% compared to conventional heating.
Critical Analysis of Methodologies
Yield and Scalability
| Method | Yield Range | Scalability | Key Limitation |
|---|---|---|---|
| Multi-Step | 78–85% | Moderate | Labor-intensive purification |
| One-Pot | 88–94% | High | Sensitivity to substituents |
| Ionic Liquid | 89–91% | High | Ionic liquid recovery |
| Microwave-Assisted | 90–92% | Moderate | Equipment dependency |
Functional Group Compatibility
- Ethoxycarbonyl Group : Stable under ionic liquid and microwave conditions but prone to hydrolysis in aqueous acidic media.
- 4-Fluorophenyl Ring : Electron-withdrawing nature slows electrophilic substitution but enhances cyclization regioselectivity.
Mechanistic Insights and Side Reactions
Dominant Pathway in One-Pot Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-b]pyridine core is shared among the following analogs, but substituent variations significantly alter their properties:
Physicochemical and Functional Differences
- Lipophilicity : The target compound’s ester groups (R1 and R4) increase logP compared to carboxylic acid analogs (). The 4-fluorophenyl group further enhances hydrophobicity relative to ethyl or methyl substituents.
- Solubility : Carboxylic acid derivatives (e.g., ) may exhibit higher aqueous solubility at physiological pH due to ionization, whereas the target’s esters require metabolic activation.
- Synthetic Routes : and highlight the use of ionic liquids and FeCl₃ for cyclocondensation. The target compound’s synthesis likely employs similar methods but substitutes aldehydes (e.g., 4-fluorobenzaldehyde) to introduce the aryl group.
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-b]pyridines typically involves various methodologies that allow for the introduction of functional groups that enhance biological activity. Recent studies have employed techniques such as microwave-assisted synthesis and catalytic methods to produce derivatives with improved yields and purity .
The structure of this compound features a pyrazolo core substituted with an ethoxy group and a fluorophenyl moiety, which are critical for its biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, derivatives similar to the compound have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies showed IC50 values in the low micromolar range (0.75–4.15 µM), indicating potent activity without affecting normal cell proliferation .
Case Study:
A recent investigation into a series of pyrazolo[3,4-b]pyridines revealed that certain analogs exhibited remarkable cytotoxicity against breast cancer models. Notably, compound 8b from this series displayed an IC50 value of 2.9 µM, showcasing its potential as a lead compound for further development .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been extensively studied. The compound has shown effectiveness against various bacterial strains and fungi, with some derivatives inhibiting mycelial growth significantly at concentrations as low as 10 mg/L .
Table: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7 | Pythium aphanidermatum | 300 mg/L |
| 8 | E. coli | 50 mg/L |
| 9 | Staphylococcus aureus | 25 mg/L |
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines have been identified as inhibitors of key enzymes involved in disease processes. For example, some derivatives have shown inhibitory activity against phosphodiesterase-4 (PDE4), which is implicated in inflammatory responses and cancer progression .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: Compounds in this class often trigger apoptotic pathways in cancer cells through various signaling cascades.
- Inhibition of Kinases: Many pyrazolo derivatives act as kinase inhibitors by binding to ATP-binding sites or allosteric sites on kinases involved in cancer cell proliferation.
- Antimicrobial Mechanisms: The antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Core synthesis : The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. For example, Suzuki-Miyaura cross-coupling can introduce the 4-fluorophenyl group at position 6 using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Substituent installation : The 2-ethoxy-2-oxoethyl group at position 1 may be introduced via alkylation of a precursor using ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield improvements (e.g., from 21% to >50%) can be achieved by optimizing solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key diagnostic signals include the methyl ester (δ ~3.8–4.0 ppm for OCH₃), 4-fluorophenyl aromatic protons (δ ~7.2–7.5 ppm), and pyrazolo[3,4-b]pyridine backbone protons (δ ~6.5–8.5 ppm) .
- LC-MS/HPLC : Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z ~413) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for the pyrazolo[3,4-b]pyridine core and substituent orientations .
Advanced Research Questions
Q. How do structural modifications at positions 1, 3, and 6 influence kinase inhibition potency and selectivity?
- Methodology :
- SAR framework : Systematic substitution of the 4-fluorophenyl group (position 6) with electron-withdrawing/donating groups (e.g., Cl, OCH₃) can alter kinase binding affinity. For example, replacing fluorine with chlorine may enhance hydrophobic interactions in ATP-binding pockets .
- Key findings :
| Substituent (Position 6) | Kinase IC₅₀ (nM) | Selectivity Ratio (Kinase A vs. B) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | 8:1 |
| 4-Chlorophenyl | 8 ± 1 | 15:1 |
| 4-Methoxyphenyl | 25 ± 3 | 3:1 |
- Mechanistic insights : Molecular docking and MD simulations (e.g., using AutoDock Vina) reveal that bulkier substituents at position 1 (e.g., cyclopropyl vs. ethoxy) affect steric accessibility to kinase active sites .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay standardization : Use uniform protocols (e.g., ATP concentration fixed at 1 mM, pH 7.4 buffer) to minimize variability .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Data normalization : Report activities relative to a reference inhibitor (e.g., staurosporine) to control for batch-to-batch differences .
Q. What strategies are effective for improving metabolic stability without compromising potency?
- Methodology :
- Prodrug approaches : Replace the methyl ester (position 4) with ethyl or tert-butyl esters to reduce first-pass hydrolysis .
- Isotope labeling : Use deuterated ethoxy groups (e.g., CD₃COO-) to slow CYP450-mediated degradation .
- In vitro ADME profiling : Assess microsomal stability (human liver microsomes, NADPH cofactor) and identify metabolic hotspots via LC-MS/MS metabolite ID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
